Isotridecyl myristate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

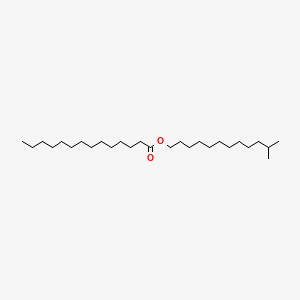

Isotridecyl myristate is a useful research compound. Its molecular formula is C27H54O2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Reaction Mechanism

Myristic Acid+Isotridecyl AlcoholH+ or LipaseIsotridecyl Myristate+H2O

Key Parameters

| Catalyst Type | Temperature Range | Yield (%) | Reaction Time | Source |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 100–150°C | 85–92 | 8–12 hours | |

| Lipase (Enzymatic) | 40–60°C | 78–85 | 24–48 hours | |

| p-Toluenesulfonic Acid | 120–140°C | 88–90 | 6–10 hours |

-

Acid Catalysis : Sulfuric acid remains the industrial standard due to high efficiency, but requires post-reaction neutralization and purification steps .

-

Enzymatic Catalysis : Lipases offer eco-friendly alternatives with lower energy input, though yields are slightly reduced .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to its parent compounds.

Acidic Hydrolysis

Isotridecyl Myristate+H2OH+Myristic Acid+Isotridecyl Alcohol

Alkaline Hydrolysis (Saponification)

Isotridecyl Myristate+NaOH→Sodium Myristate+Isotridecyl Alcohol

Transesterification

This compound participates in alcoholysis reactions, exchanging its isotridecyl group with other alcohols.

General Reaction

Isotridecyl Myristate+R-OH→R-Myristate+Isotridecyl Alcohol

Oxidation and Stability

-

Auto-Oxidation : Exposure to oxygen at elevated temperatures (>150°C) leads to peroxide formation, causing rancidity.

-

Thermal Stability : Stable up to 200°C under inert atmospheres, making it suitable for high-temperature formulations.

Interactions in Formulations

This compound enhances drug permeability in topical applications through synergistic effects with solvents like isopropanol.

Penetration Enhancement

| Component | Permeability Coefficient (cm/h) | Source |

|---|---|---|

| This compound (Neat) | 0.015 ± 0.002 | |

| 50:50 Isopropanol/IPM | 0.042 ± 0.005 |

Comparative Reactivity of Myristate Esters

| Ester | Hydrolysis Rate (k, h⁻¹) | Preferred Catalyst | Key Application |

|---|---|---|---|

| This compound | 0.12 (pH 7) | H₂SO₄ | Cosmetics, Pharma |

| Isopropyl Myristate | 0.18 (pH 7) | Lipase | Topical Penetration |

| Myristyl Myristate | 0.08 (pH 7) | pTSA | Emollients |

Environmental Degradation

常见问题

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing isotridecyl myristate in laboratory settings?

this compound is synthesized via esterification of myristic acid (tetradecanoic acid) with isotridecyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves distillation or column chromatography to remove unreacted reagents. Structural validation requires nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) to confirm ester bond formation and purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Purity is assessed using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Quantitative analysis employs high-performance liquid chromatography (HPLC) with a C18 column. Structural confirmation relies on comparing NMR spectra (¹H and ¹³C) with reference data from databases like the NIST Chemistry WebBook .

Q. What are the primary physicochemical properties of this compound relevant to formulation studies?

Key properties include hydrophile-lipophile balance (HLB), melting point, and solubility. While this compound's HLB is not directly reported, analogous esters (e.g., isopropyl myristate, HLB 12) suggest methods like Griffin’s calculation or experimental determination via water solubility tests. Solubility in oils (e.g., squalane) is evaluated using phase diagrams .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s stability in cosmetic matrices under varying conditions?

Stability studies involve accelerated aging tests (e.g., 40°C/75% relative humidity for 3 months) with periodic sampling. Analytical techniques include differential scanning calorimetry (DSC) for thermal stability and mass spectrometry to detect degradation products (e.g., free fatty acids). Compatibility with antioxidants (e.g., BHT) is tested to mitigate oxidation .

Q. How can conflicting data on this compound’s emollient efficacy be resolved in comparative studies?

Meta-analytical frameworks are applied to reconcile discrepancies by standardizing variables (e.g., application concentration, skin type). In vitro assays (e.g., corneometer measurements for hydration) and in vivo studies (e.g., transepidermal water loss) are conducted alongside statistical models (ANOVA) to assess significance .

Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Biodegradability is tested using OECD 301 guidelines (e.g., dissolved organic carbon depletion). Ecotoxicity involves Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. Computational tools like quantitative structure-activity relationship (QSAR) models predict long-term ecological risks .

Q. How can isotopic labeling techniques elucidate the metabolic pathways of this compound in dermatological research?

Radiolabeled ¹⁴C-isotridecyl myristate is applied to ex vivo skin models. Metabolite tracking via liquid scintillation counting and mass spectrometry identifies hydrolysis products (e.g., myristic acid) and absorption rates. Permeation studies use Franz diffusion cells to quantify epidermal penetration .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s skin irritation studies?

Logistic regression models correlate concentration thresholds with irritation scores (e.g., Draize test results). Bootstrap resampling validates small-sample datasets, while receiver operating characteristic (ROC) curves optimize sensitivity-specificity trade-offs .

Q. How should researchers design experiments to investigate this compound’s interactions with lipid bilayers?

Langmuir-Blodgett troughs measure surface pressure-area isotherms to study monolayer interactions. Fluorescence anisotropy and neutron scattering resolve bilayer incorporation dynamics. Molecular dynamics simulations (e.g., CHARMM force fields) predict structural perturbations .

属性

CAS 编号 |

96518-24-0 |

|---|---|

分子式 |

C27H54O2 |

分子量 |

410.7 g/mol |

IUPAC 名称 |

11-methyldodecyl tetradecanoate |

InChI |

InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-15-18-21-24-27(28)29-25-22-19-16-13-12-14-17-20-23-26(2)3/h26H,4-25H2,1-3H3 |

InChI 键 |

GLXBPZNFNSLJBS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。